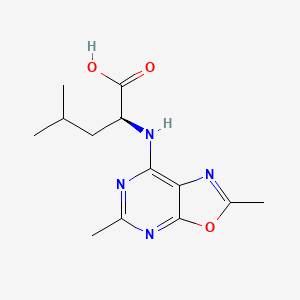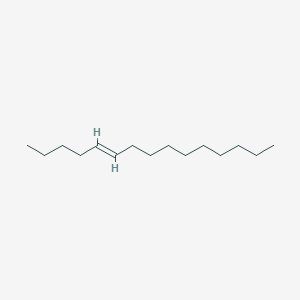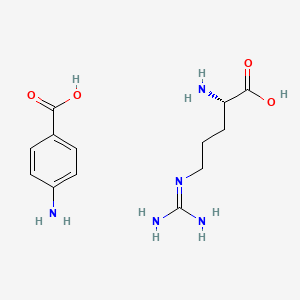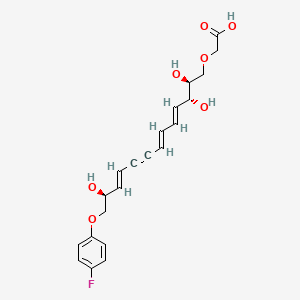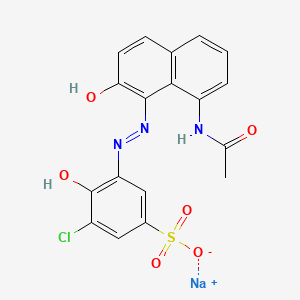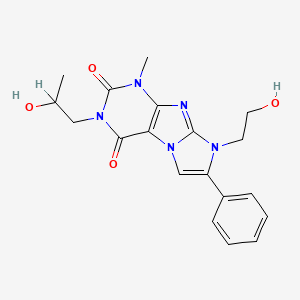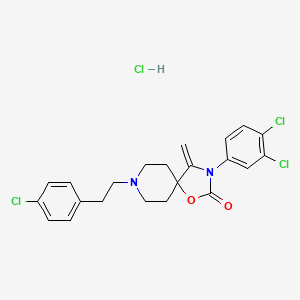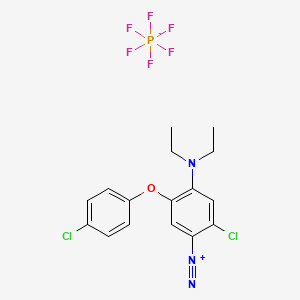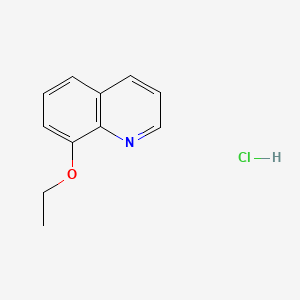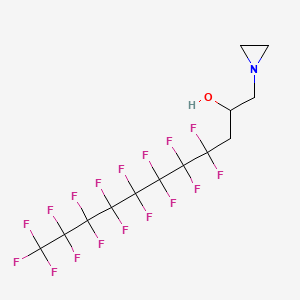
Silicon, ((2,2',2''-nitrilotris(ethanolato))(3-)-N,O,O',O'')(3,3,3-trifluoro-1-iodopropyl)-, (TB-5-23)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,3-trifluoro-1-iodopropyl)-, (TB-5-23)-: is a complex organosilicon compound. This compound is characterized by the presence of a silicon atom bonded to a trifluoro-iodopropyl group and a nitrilotris(ethanolato) ligand. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,3-trifluoro-1-iodopropyl)-, (TB-5-23)- typically involves the reaction of silicon tetrachloride with 3,3,3-trifluoro-1-iodopropane in the presence of a base. The nitrilotris(ethanolato) ligand is introduced through a subsequent reaction with tris(2-aminoethyl)amine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon center, leading to the formation of silicon dioxide derivatives.
Reduction: Reduction reactions can occur at the trifluoro-iodopropyl group, potentially leading to the formation of trifluoropropyl derivatives.
Substitution: The nitrilotris(ethanolato) ligand can be substituted with other ligands, such as alkoxides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Silicon dioxide derivatives.
Reduction: Trifluoropropyl derivatives.
Substitution: Various substituted silicon compounds depending on the ligand introduced.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor for the synthesis of other organosilicon compounds
Biology: In biological research, the compound can be used as a probe to study silicon’s role in biological systems. Its ability to form stable complexes with various ligands makes it useful in studying enzyme interactions and protein binding.
Medicine: The compound’s potential as a drug delivery agent is being explored due to its ability to form stable complexes with various pharmaceutical agents. Its unique structure allows for targeted delivery and controlled release of drugs.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as coatings and adhesives. Its ability to form strong bonds with various substrates makes it valuable in the development of high-performance materials.
Mécanisme D'action
The mechanism by which Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,3-trifluoro-1-iodopropyl)-, (TB-5-23)- exerts its effects involves the interaction of the silicon center with various molecular targets. The trifluoro-iodopropyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The nitrilotris(ethanolato) ligand stabilizes the silicon center, facilitating its interaction with other molecules. The compound’s unique structure allows it to interact with specific molecular pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
- Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,3-trifluoro-1-chloropropyl)-
- Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,3-trifluoro-1-bromopropyl)-
Comparison:
- Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,3-trifluoro-1-iodopropyl)- is unique due to the presence of the iodine atom, which enhances its reactivity compared to its chloro and bromo counterparts.
- The trifluoro-iodopropyl group provides distinct electronic and steric properties, making it more suitable for specific applications in catalysis and materials science.
- The nitrilotris(ethanolato) ligand provides stability to the silicon center, allowing for more controlled and selective reactions.
This detailed article provides a comprehensive overview of Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,3-trifluoro-1-iodopropyl)-, (TB-5-23)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
112341-57-8 |
|---|---|
Formule moléculaire |
C9H15F3INO3Si |
Poids moléculaire |
397.20 g/mol |
Nom IUPAC |
2-[bis(2-oxidoethyl)amino]ethanolate;silicon(4+);1,1,1-trifluoro-3-iodopropane |
InChI |
InChI=1S/C6H12NO3.C3H3F3I.Si/c8-4-1-7(2-5-9)3-6-10;4-3(5,6)1-2-7;/h1-6H2;2H,1H2;/q-3;-1;+4 |
Clé InChI |
VBPOGHRTBWZTQB-UHFFFAOYSA-N |
SMILES canonique |
C(C[O-])N(CC[O-])CC[O-].C([CH-]I)C(F)(F)F.[Si+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


